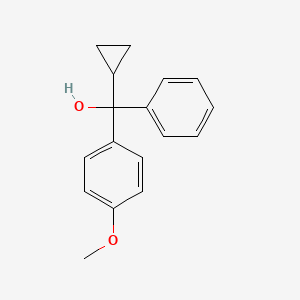

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol

CAS No.: 62587-03-5

Cat. No.: VC3760913

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62587-03-5 |

|---|---|

| Molecular Formula | C17H18O2 |

| Molecular Weight | 254.32 g/mol |

| IUPAC Name | cyclopropyl-(4-methoxyphenyl)-phenylmethanol |

| Standard InChI | InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3 |

| Standard InChI Key | SIRULVGQLZGELT-KRWDZBQOSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)[C@@](C2CC2)(C3=CC=CC=C3)O |

| SMILES | COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structure

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is identified by the CAS number 62587-03-5. It belongs to the propiophenone class of compounds and features a tertiary alcohol as its central functional group. The molecular formula is C17H18O2 with a molecular weight of 254.32 g/mol.

Structural Characteristics

The structure of this compound is characterized by:

-

A tertiary alcohol carbon center

-

A cyclopropyl ring (three-membered carbocyclic structure)

-

A para-methoxyphenyl group (benzene ring with methoxy substitution)

-

An unsubstituted phenyl group

This unique combination of functional groups provides the compound with specific chemical properties and reactivity patterns. The tertiary alcohol hydroxyl group serves as a potential reaction site, while the strained cyclopropyl ring contributes to its distinctive chemical behavior.

Chemical Identifiers

The compound can be represented through various chemical notations:

| Identifier | Value |

|---|---|

| IUPAC Name | cyclopropyl-(4-methoxyphenyl)-phenylmethanol |

| InChI | InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3 |

| InChI Key | SIRULVGQLZGELT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |

Physical and Chemical Properties

Based on its structure, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol exhibits properties typical of tertiary alcohols combined with aromatic systems.

Solubility Profile

Like most tertiary alcohols containing aromatic rings, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is expected to:

-

Show good solubility in common organic solvents (ethanol, methanol, acetone, dichloromethane)

-

Exhibit poor solubility in water

-

Demonstrate intermediate solubility in mixed aqueous-organic systems

Spectroscopic Properties

The compound's structure would produce characteristic spectroscopic patterns:

-

In IR spectroscopy: O-H stretching band (tertiary alcohol), C-H stretching (cyclopropyl and aromatic rings), C-O stretching (methoxy group)

-

In NMR spectroscopy: Distinctive signals for the cyclopropyl protons, aromatic protons, and methoxy group

Synthesis Methods

Synthetic Routes

The synthesis of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol typically involves organometallic chemistry approaches. Based on similar compounds in the search results, one potential synthetic route would involve:

-

Formation of an appropriate organolithium reagent

-

Reaction with a cyclopropyl-containing ketone or aldehyde

Laboratory Preparation

A laboratory-scale synthesis might follow this general procedure:

-

Preparation of an aryllithium reagent from the corresponding bromide or iodide

-

Addition of the organolithium compound to a cyclopropyl ketone

-

Reaction at controlled temperature (typically -78°C)

-

Quenching with a suitable proton source

-

Extraction, purification, and characterization

For example, the search results mention a related synthesis where n-BuLi is added to a solution of 2-bromotoluene in THF at −78°C under an inert atmosphere, followed by addition of a ketone solution .

Industrial Production Methods

For larger-scale production, the synthesis might be modified to:

-

Utilize continuous flow processes

-

Employ more stable reagents

-

Optimize reaction conditions for higher yields

-

Implement more efficient purification methods

Chemical Reactivity

Reaction Types

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol can participate in various reactions typical of its functional groups:

Hydroxyl Group Reactions

-

Oxidation to form ketones or carboxylic acids

-

Dehydration to form alkenes

-

Esterification with acid chlorides or anhydrides

Cyclopropyl Ring Reactions

-

Ring-opening under specific conditions

-

Expansion reactions

-

Strain-driven transformations

Aromatic Ring Reactions

-

Electrophilic aromatic substitution

-

Reduction

-

Cross-coupling (particularly at the methoxy position)

Common Reagents and Conditions

The reactivity profile of the compound involves various reagents depending on the targeted transformation:

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Varying based on desired selectivity |

| Reduction | LiAlH4, NaBH4 | Controlled temperature, inert atmosphere |

| Substitution | Various nucleophiles | Depends on specific transformation |

These reactions can lead to various products depending on the specific conditions employed.

Research Applications

Chemical Research

In the field of synthetic organic chemistry, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol serves several important functions:

-

As a reagent in organic synthesis

-

As a reference standard in analytical chemistry

-

As a building block for more complex molecules

-

For studying the reactivity of cyclopropyl-containing compounds

Biological Research

The compound has potential applications in biological research:

-

As a probe for studying enzyme-substrate interactions

-

For investigating structure-activity relationships

-

In the development of biological assays

Medicinal Chemistry

In medicinal chemistry, this compound may serve as:

-

A precursor in drug synthesis

-

A scaffold for developing new therapeutic agents

-

A model for studying pharmacophore development

Comparative Analysis

Related Compounds

Several structurally related compounds provide context for understanding Cyclopropyl(4-methoxyphenyl)(phenyl)methanol:

(4-Chlorophenyl)(cyclopropyl)methanol

This related compound differs by having a chlorophenyl group and lacks the additional phenyl group. With a molecular weight of 182.65 g/mol, it has different physical properties including:

[1-(4-Methoxyphenyl)cyclopropyl]methanol

This compound features a different arrangement of the functional groups with the methoxy-substituted phenyl ring directly attached to the cyclopropane ring. Its molecular formula is C11H14O2 with a molecular weight of 178.23 g/mol.

Structural Uniqueness

What distinguishes Cyclopropyl(4-methoxyphenyl)(phenyl)methanol from its analogs is:

-

The presence of both methoxyphenyl and phenyl groups attached to the tertiary alcohol carbon

-

The specific electronic and steric environment created by this arrangement

-

The resulting unique reactivity patterns and potential applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume